molecular formula C10H13ClN4O B1453238 [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride CAS No. 1258650-54-2

[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride

Cat. No.: B1453238
CAS No.: 1258650-54-2
M. Wt: 240.69 g/mol
InChI Key: KNSWTTZYGZWZIV-UHFFFAOYSA-N
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Description

[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents

Mechanism of Action

Biochemical Analysis

Biochemical Properties

[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes such as linoleate oxygenase (ALOX15) in a substrate-specific manner . This inhibition is crucial for understanding its potential therapeutic applications, especially in the context of inflammation and cancer research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of lipid peroxidizing enzymes, which play a role in cancer and inflammation models

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an allosteric inhibitor of enzymes like ALOX15 by occupying the substrate-binding pocket of one monomer while the substrate fatty acid is bound at the catalytic center of another monomer within the enzyme dimer . This interaction alters the enzyme’s activity, leading to its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, the compound’s inhibitory effects on enzymes like ALOX15 may diminish over time due to degradation . Understanding these temporal effects is crucial for optimizing its use in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, studies have indicated that the compound’s inhibitory effects on enzymes like ALOX15 are dose-dependent, with higher doses leading to more pronounced inhibition . Excessive doses may also result in toxicity, highlighting the importance of dosage optimization.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its interaction with lipid peroxidizing enzymes like ALOX15 can influence metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence its efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenyl halides and triazole intermediates.

    Formation of Methanamine Hydrochloride:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazole ring or the methoxy group, resulting in various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be modified to create a wide range of derivatives with different chemical properties.

Biology

In biological research, this compound is studied for its potential as a bioactive agent. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a candidate for further investigation in these areas.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride
  • [5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride
  • [5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride

Uniqueness

Compared to similar compounds, [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O.ClH/c1-15-8-4-2-7(3-5-8)10-12-9(6-11)13-14-10;/h2-5H,6,11H2,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSWTTZYGZWZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-54-2
Record name [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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